molecular formula C13H10BrCl3N2OS B5125676 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide

Cat. No. B5125676
M. Wt: 428.6 g/mol
InChI Key: UNZBGBLFOCIRPH-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide, also known as BPTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BPTC is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. In

Mechanism of Action

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which can lead to improved motor function, attention, and mood. This compound has also been shown to increase the release of dopamine in the brain, which can lead to increased feelings of reward and pleasure. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide in lab experiments include its high potency and specificity as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological processes. However, the limitations of using this compound include its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound has been shown to have off-target effects on other neurotransmitter transporters, which can complicate its use in certain experiments.

Future Directions

There are a number of future directions for research on N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective dopamine transporter inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, including Parkinson's disease, ADHD, and substance abuse disorders. Finally, research is needed to better understand the long-term effects of this compound on dopamine signaling and other neurotransmitter systems.

Synthesis Methods

The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with 2,2,2-trichloroethyl isocyanate to form the intermediate N-(4-bromophenyl)-N-(2,2,2-trichloroethyl)carbamoyl chloride. This intermediate is then reacted with thiophene-2-carboxamide in the presence of a base to yield this compound. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the field of neurological disorders. It has been shown to be a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. This compound has also been studied for its potential use as a research tool to study the role of dopamine in various neurological processes.

properties

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl3N2OS/c14-8-3-5-9(6-4-8)18-12(13(15,16)17)19-11(20)10-2-1-7-21-10/h1-7,12,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBGBLFOCIRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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